
(Z)-1-Propenol
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Overview
Description
(Z)-1-Propenol:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-1-Propenol involves the hydroboration-oxidation of propyne. The reaction proceeds through the addition of borane (BH₃) to the triple bond, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
Reduction of Propenal: Another method involves the selective reduction of propenal (acrolein) using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving the selective hydrogenation of propenal or the hydroboration-oxidation of propyne on a larger scale. These methods are optimized for high yield and purity.
Chemical Reactions Analysis
Keto–Enol Tautomerism with Propanal
(Z)-1-propenol participates in tautomeric equilibrium with propanal (C₂H₅CHO) under nonequilibrium conditions, such as cosmic-ray irradiation in interstellar ice analogs. This reaction proceeds via hydrogen shift mechanisms:
Propanal⇌ Z 1 propenol
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Branching Ratios : Propanal dominates over this compound with a ratio of 4.23 ± 0.96, attributed to the thermodynamic stability of the aldehyde form .
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Formation Pathway :
Property | Propanal | This compound |
---|---|---|
Ionization Energy (eV) | 9.96 | 8.70 |
Sublimation Temp (K) | 113–164 | 146–185 |
IR Absorption (cm⁻¹) | 1,715 | 1,340 |
Acid-Catalyzed Hydration
This compound undergoes hydration in acidic media, forming propanal via a carbocation intermediate. The mechanism involves:
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Protonation of the double bond to form a carbocation.
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Nucleophilic attack by water.
Z 1 propenolH3O+CH3CH+CH2OHH2OCH3CH OH CH3−H+Propanal
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Regioselectivity : The reaction favors the more stable secondary carbocation (2° > 1°).
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Catalyst : Sulfuric acid is preferred due to the weak nucleophilicity of HSO₄⁻ .
Hydroxyl Radical (OH- ) Abstraction
This compound reacts with OH- radicals in atmospheric and combustion environments, primarily via hydrogen abstraction:
Z 1 propenol+OH →H2O+CH3CH CHO
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Kinetics :
Pathway | ΔG‡ (kcal/mol) | Dominance |
---|---|---|
α-C Abstraction | 5.79 | Primary (70%) |
β-C Abstraction | 6.25 | Secondary (30%) |
Peroxy Radical Formation
The resulting alkyl radicals react with O₂ to form peroxy radicals, critical in atmospheric oxidation chains :
CH3CH CHO +O2→CH3CH CHOO
Esterification and Nucleophilic Additions
This compound participates in esterification and nucleophilic addition reactions due to its hydroxyl and π-electron systems:
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Esterification :
Z 1 propenol+RCOOHH+RCOOCH2CH CH2+H2O
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Nucleophilic Addition : Electrophiles (e.g., aldehydes) add across the double bond:
Z 1 propenol+RCHO→RCH OH CH2CH O
Thermal and Photochemical Stability
Scientific Research Applications
Chemistry: (Z)-1-Propenol is used as an intermediate in organic synthesis, particularly in the preparation of various alcohols, aldehydes, and acids. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the biosynthesis of biologically active compounds.
Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and plasticizers. Its reactivity makes it valuable in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of (Z)-1-Propenol involves its interaction with various molecular targets, primarily through its hydroxyl group. This group can form hydrogen bonds and participate in nucleophilic substitution and addition reactions. The compound’s reactivity is influenced by the Z-configuration of the double bond, which affects its steric and electronic properties.
Comparison with Similar Compounds
Allyl Alcohol: An isomer of (Z)-1-Propenol with the hydroxyl group attached to a different carbon atom.
Propenal (Acrolein): The aldehyde form of this compound, differing by the presence of an aldehyde group instead of a hydroxyl group.
Propanol: The fully reduced form of this compound, lacking the double bond.
Uniqueness: this compound is unique due to its Z-configuration, which imparts distinct chemical reactivity and physical properties compared to its isomers and related compounds
Properties
CAS No. |
57642-96-3 |
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Molecular Formula |
C3H6O |
Molecular Weight |
58.08 g/mol |
IUPAC Name |
(Z)-prop-1-en-1-ol |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3/b3-2- |
InChI Key |
DOKHEARVIDLSFF-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\O |
Canonical SMILES |
CC=CO |
Origin of Product |
United States |
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